molecular formula C24H31N3O4 B11108030 4-(decyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11108030
M. Wt: 425.5 g/mol
InChI Key: XOTOBHWUPSTWBH-NCELDCMTSA-N
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Description

4-(Decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C24H30N2O4 It is a derivative of benzohydrazide, characterized by the presence of a decyloxy group and a nitrophenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process:

    Formation of 4-(decyloxy)benzohydrazide: This step involves the reaction of 4-(decyloxy)benzoic acid with hydrazine hydrate under reflux conditions to form 4-(decyloxy)benzohydrazide.

    Condensation Reaction: The 4-(decyloxy)benzohydrazide is then reacted with 4-nitrobenzaldehyde in the presence of an acid catalyst to form the final product, 4-(decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of 4-(decyloxy)-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide.

    Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of novel materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with cellular components through its nitrophenyl and hydrazide groups. These interactions may involve binding to proteins or nucleic acids, leading to alterations in cellular function. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both the decyloxy and nitrophenylmethylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

4-decoxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H31N3O4/c1-2-3-4-5-6-7-8-9-18-31-23-16-12-21(13-17-23)24(28)26-25-19-20-10-14-22(15-11-20)27(29)30/h10-17,19H,2-9,18H2,1H3,(H,26,28)/b25-19+

InChI Key

XOTOBHWUPSTWBH-NCELDCMTSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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